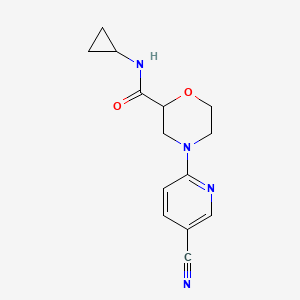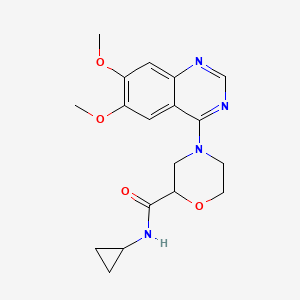
1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate is a complex organic compound characterized by the presence of cyclopropylmethyl groups, acetamido groups, and triiodobenzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate typically involves multiple steps:
Formation of the Triiodobenzene Core: The triiodobenzene core can be synthesized by iodination of a suitable benzene derivative using iodine and an oxidizing agent such as nitric acid.
Introduction of the Acetamido Group: The acetamido group can be introduced through an acylation reaction using acetic anhydride and a suitable amine.
Attachment of Cyclopropylmethyl Groups: The cyclopropylmethyl groups can be attached via a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atoms, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a radiopaque contrast agent in medical imaging due to the presence of iodine atoms.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The iodine atoms in the compound can block x-rays, making it useful as a contrast agent in imaging techniques. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iohexol: Another triiodobenzene derivative used as a contrast agent in medical imaging.
Iopamidol: A similar compound with applications in radiographic imaging.
Uniqueness
1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate is unique due to the presence of cyclopropylmethyl groups, which may confer distinct steric and electronic properties compared to other triiodobenzene derivatives. This uniqueness can influence its reactivity, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C18H18I3NO5 |
|---|---|
Poids moléculaire |
709.1 g/mol |
Nom IUPAC |
bis(cyclopropylmethyl) 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H18I3NO5/c1-8(23)22-16-14(20)11(17(24)26-6-9-2-3-9)13(19)12(15(16)21)18(25)27-7-10-4-5-10/h9-10H,2-7H2,1H3,(H,22,23) |
Clé InChI |
PGFFNHXNBOZNKY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OCC2CC2)I)C(=O)OCC3CC3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3,4-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12267620.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-ethylpyrimidine](/img/structure/B12267630.png)
![Phenyl[(4-phenylphthalazin-1-YL)sulfanyl]acetic acid](/img/structure/B12267634.png)
![4-[2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267638.png)

![5-Chloro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12267641.png)
![4-{2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B12267656.png)
![3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12267660.png)
acetic acid](/img/structure/B12267661.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]quinoxaline](/img/structure/B12267673.png)

![4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12267679.png)
![5-(pyridin-4-yl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12267680.png)
![4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12267694.png)
